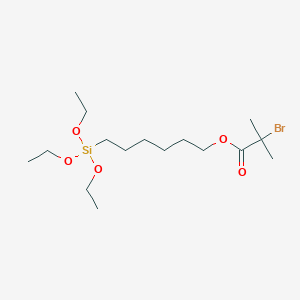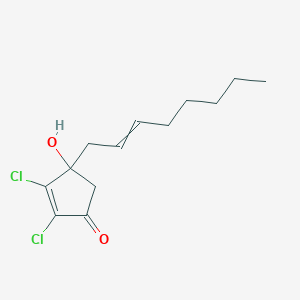
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with dichloro, hydroxy, and octenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclopentene derivative followed by hydroxylation and subsequent alkylation with an octenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The double bond in the octenyl group can be reduced to a single bond.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-4-hydroxy-4-(hex-2-EN-1-YL)cyclopent-2-EN-1-one
- 2,3-Dichloro-4-hydroxy-4-(dec-2-EN-1-YL)cyclopent-2-EN-1-one
Uniqueness
Compared to similar compounds, 2,3-Dichloro-4-hydroxy-4-(oct-2-EN-1-YL)cyclopent-2-EN-1-one exhibits unique properties due to the length and position of the octenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
353763-72-1 |
|---|---|
Formule moléculaire |
C13H18Cl2O2 |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
2,3-dichloro-4-hydroxy-4-oct-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H18Cl2O2/c1-2-3-4-5-6-7-8-13(17)9-10(16)11(14)12(13)15/h6-7,17H,2-5,8-9H2,1H3 |
Clé InChI |
UZCQGALWIJJSPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC1(CC(=O)C(=C1Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


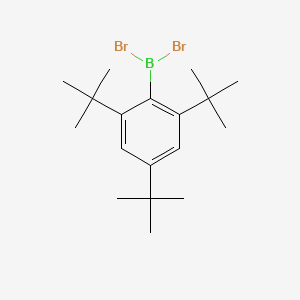
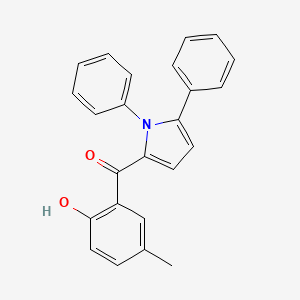

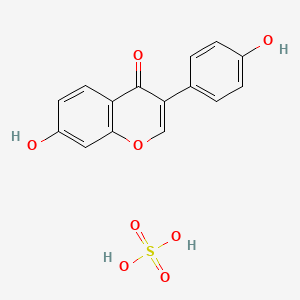
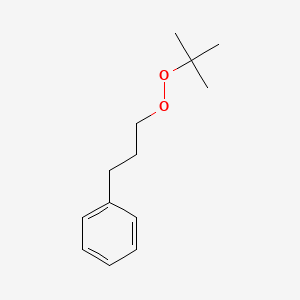
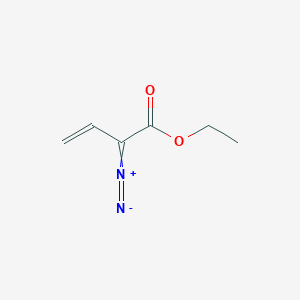
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)

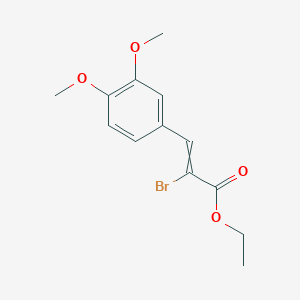


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
